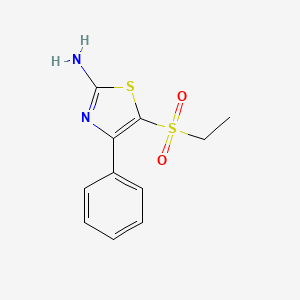

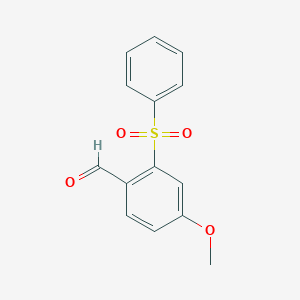

![molecular formula C12H17N3O4S B1328732 1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine CAS No. 951624-89-8](/img/structure/B1328732.png)

1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine

カタログ番号 B1328732

CAS番号:

951624-89-8

分子量: 299.35 g/mol

InChIキー: RIQWXZCLRXSYCR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用

Chemical Reactions and Synthesis

- The compound has been involved in various chemical reactions, such as the synthesis of N,S- and S,S-substituted dienes. For example, 2-Nitrodiene reacted with 3-mercapto-1,2,4-triazole and cyclohexyl thiol to yield compounds with homopiperazine derivatives (Ibiş & Aydinli, 2007).

Pharmaceutical Applications

- Research has explored the synthesis of various sulfonamides using piperazine derivatives, including homopiperazine, which have potential applications in medicinal chemistry, especially as receptor antagonists (Yan et al., 2006).

Materials Science and Catalysis

- Homopiperazine compounds have been utilized in the synthesis of platinum(II) complexes, which are significant in materials science and catalysis. These complexes, featuring homopiperazine and other sulfides, have been characterized for their structural and chemical properties (Ali et al., 2002).

Development of Novel Compounds

- The synthesis of novel benzimidazole derivatives containing homopiperazine or morpholine skeletons has been explored. These compounds have shown potential as glucosidase inhibitors with antioxidant activity, indicating their utility in drug development (Özil et al., 2018).

Enzyme Inhibition Studies

- Studies on sulfonylcarbamimidic azides, derived from reactions involving compounds like 2-nitrophenylsulfonyl chloride, have shown their potential as inhibitors of carbonic anhydrase isozymes. These findings are relevant in understanding enzyme mechanisms and in the development of enzyme inhibitors (Supuran et al., 1997).

Radiation Mitigation Studies

- A particular compound, 1‐[(4‐nitrophenyl)sulfonyl]‐4‐phenylpiperazine, has been identified as a radiation mitigator, particularly for gastrointestinal acute radiation syndrome. This discovery is significant in the context of radiation therapy and accident response (Duhachek-Muggy et al., 2019).

特性

IUPAC Name |

1-(2-methylsulfonyl-4-nitrophenyl)-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c1-20(18,19)12-9-10(15(16)17)3-4-11(12)14-7-2-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQWXZCLRXSYCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

2-(Phenylsulphonyl)-4-methoxybenzaldehyde

942474-72-8

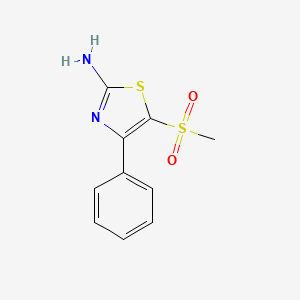

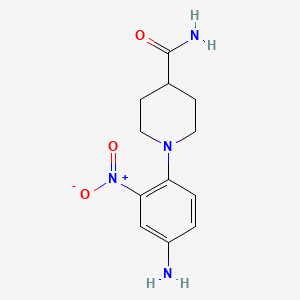

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid](/img/structure/B1328650.png)

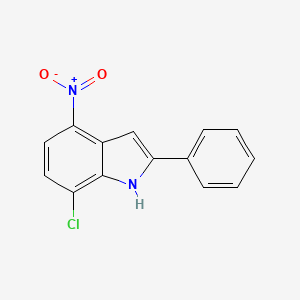

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine](/img/structure/B1328651.png)

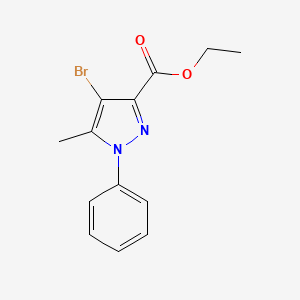

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol](/img/structure/B1328652.png)

![8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328655.png)

![1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol](/img/structure/B1328656.png)

![8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328658.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1328664.png)